Celesticetin salicylate is a compound derived from the biosynthesis of celesticetin, a lincosamide antibiotic produced by Streptomyces caelestis. This compound is significant due to its antibacterial properties and its potential as a precursor for developing new antibiotics. Celesticetin salicylate is formed through the attachment of salicylic acid to desalicetin, catalyzed by specific enzymes in the biosynthetic pathway.
Celesticetin salicylate is primarily sourced from Streptomyces species, particularly Streptomyces caelestis. This organism is known for producing various bioactive compounds, including lincosamide antibiotics. The biosynthetic pathway involves several enzymes that facilitate the conversion of precursor molecules into celesticetin and its derivatives, including celesticetin salicylate .
Celesticetin salicylate belongs to the class of lincosamide antibiotics. Lincosamides are characterized by their mechanism of action, which involves inhibiting bacterial protein synthesis. Celesticetin itself is a derivative of lincomycin, another well-known antibiotic in this class. The classification highlights its relevance in medicinal chemistry and pharmacology.
The synthesis of celesticetin salicylate involves a multi-step biosynthetic process. Key steps include:
The biosynthetic pathway has been elucidated using recombinant proteins and in vitro assays monitored by liquid chromatography-mass spectrometry (LC-MS). These assays confirm the roles of Ccb1 and Ccb2 in the final condensation step, showcasing their substrate specificity and catalytic efficiency .
Celesticetin salicylate features a complex molecular structure characterized by its lincosamide backbone and the attached salicylic acid moiety. The molecular formula can be represented as C₁₄H₁₉N₃O₅S, indicating the presence of nitrogen and sulfur atoms alongside carbon and oxygen.
Celesticetin salicylate undergoes several chemical reactions during its synthesis and degradation:
The hydrolysis process can be optimized by controlling pH and temperature, ensuring complete conversion to desalicetin while minimizing side reactions.
The mechanism of action for celesticetin salicylate primarily revolves around its role as an antibiotic. It inhibits bacterial protein synthesis by binding to the 50S subunit of the ribosome, effectively blocking peptide bond formation.
Studies have shown that celesticetin exhibits potent antibacterial activity against various Gram-positive bacteria, making it a valuable compound in antibiotic development .
Celesticetin salicylate has several applications in scientific research and medicine:
Lincosamide antibiotics, including celesticetin salicylate and lincomycin A, are synthesized by Streptomyces species through conserved early steps that construct the core thiooctose scaffold (methyllincosamide, MTL). This process begins with a trans-aldol reaction between ᴅ-ribose 5-phosphate and ᴅ-sedoheptulose 7-phosphate, catalyzed by LmbR. Subsequent steps involve phosphorylation, GDP activation, and sulfur incorporation via ergothioneine (EGT) substitution, yielding GDP-ᴅ-erythro-α-ᴅ-gluco-octose [7]. The pathway then diverges through species-specific modifications:
Table 1: Core Enzymes in Lincosamide Thiooctose Biosynthesis
Enzyme | Function | Product |
---|---|---|
LmbR/CcbR | Trans-aldolase | Octose 8-phosphate |
LmbT/CcbT | GDP substitution with ergothioneine | GDP-ᴅ-erythro-α-ᴅ-gluco-octose |
LmbV/CcbV | Mycothiol displacement of EGT | Thiolated intermediate |
LmbS/CcbS | PLP-dependent transaminase | GDP-ᴅ-α-ᴅ-lincosamide |
The attachment of salicylate to celesticetin’s thiooctose core is initiated by Ccb2, an acyl-CoA ligase that activates salicylic acid as salicyl-CoA through a two-step adenylation mechanism [1]:
Ccb1 is a bifunctional acyltransferase within the WS/DGAT family (wax ester synthase/acyl-CoA:diacylglycerol acyltransferase). Unlike typical WS/DGAT enzymes that transfer aliphatic acyl chains, Ccb1 uniquely transfers benzoyl-derivative CoA conjugates (e.g., salicyl-CoA) to the hydroxyl group of the S-ethanol moiety on the lincosamide core [1] [4]. Key features include:
Table 2: Substrate Specificity of Celesticetin Biosynthetic Enzymes
Enzyme | Typical Substrates | Atypical Substrates | Catalytic Outcome |
---|---|---|---|
Ccb2 | Salicylate, benzoate | C6–C10 fatty acids | Acyl-CoA activation |
Ccb1 | Salicyl-CoA, benzoyl-CoA | Aliphatic acyl-CoAs | S-acyl lincosamide transfer |
After salicylate attachment, celesticetin undergoes additional tailoring:
Celesticetin and lincomycin pathways share a common evolutionary origin but diverged through enzyme neofunctionalization and gene recruitment:
Table 3: Key Differences Between Lincomycin and Celesticetin Pathways
Feature | Lincomycin Pathway | Celesticetin Pathway |
---|---|---|
S-Substituent | Methylthio group | Salicylate-derived ethanol |
PLP Enzyme (LmbF/CcbF) | β-Elimination (thiol) | Oxidative deamination (aldehyde) |
Acyltransferase | Absent | Ccb1 (benzoyl transfer) |
Final Modification | S-methylation by LmbG | Salicylate esterification |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: